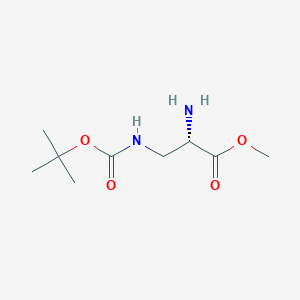

(S)-2-Amino-3-((terc-butoxicarbonil)amino)propanoato de metilo

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate involves multiple steps, including esterification, protection of amino groups, and the introduction of side chains. For example, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl) amino)-3-((tert-butyldimethylsilyl) thio) propanoate, a key intermediate in the natural product Biotin synthesis, was achieved through a three-step process starting from L-cystine with an overall yield of 67% (Qin et al., 2014).

Molecular Structure Analysis

The structure and properties of compounds containing the tert-butoxycarbonyl group have been extensively studied. For instance, the molecular and crystal structure analysis of tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate revealed the conformation-stabilizing function of weak intermolecular bonding in the crystal structure (Kozioł et al., 2001).

Chemical Reactions and Properties

Chemical reactions involving (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate derivatives can be diverse. For example, the synthesis and transformations of methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate involved acid-catalyzed reactions with various amines, yielding N-substituted amino propenoates (Baš et al., 2001).

Physical Properties Analysis

The physical properties of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in synthesis. The polymorphic forms of N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, for instance, demonstrate how crystal packing can influence the physical properties of such compounds (Gebreslasie et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group compatibility of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate derivatives, are essential for their effective use in synthetic chemistry. Research on compounds such as tert-butyl aminocarbonate highlights the potential for developing new methodologies for acylating amines, demonstrating the innovative applications of tert-butoxycarbonyl-protected amino acids (Harris & Wilson, 1983).

Aplicaciones Científicas De Investigación

Síntesis de dipéptidos

Este compuesto se puede usar en la síntesis de dipéptidos . Específicamente, se puede utilizar como material de partida en la síntesis de dipéptidos con reactivos de acoplamiento de uso común . Se encontró que el reactivo de acoplamiento distintivo N, N ′-dietileno- N ′′-2-cloroetil tiofosforamida mejoraba la formación de amida en los Boc-AAIL sin adición de base, dando los dipéptidos con rendimientos satisfactorios en 15 min .

Preparación de líquidos iónicos de aminoácidos (AAIL)

El compuesto se puede utilizar en la preparación de líquidos iónicos de aminoácidos (AAIL) . Estos son un tipo de líquido iónico a temperatura ambiente derivado de aminoácidos protegidos con terc-butoxicarbonil disponibles comercialmente . Estos AAIL se han utilizado en la síntesis de péptidos como soporte sintético, reactivo de escisión y disolventes .

Síntesis orgánica

El compuesto se puede utilizar en síntesis orgánica, especialmente cuando la cadena lateral reactiva y el N-terminal están protegidos químicamente . Esto permite reactivos y medios de reacción más eficientes en la síntesis orgánica .

Preparación de aminoácidos protegidos

El compuesto se puede utilizar en la preparación de aminoácidos protegidos . Estos son aminoácidos donde la cadena lateral reactiva y el N-terminal están protegidos químicamente, lo que puede ser útil en diversas reacciones químicas

Mecanismo De Acción

Target of Action

It is a derivative of tyrosine , an amino acid that plays a crucial role in protein synthesis and can influence the secretion of anabolic hormones .

Mode of Action

It is known that amino acid derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects are likely due to the compound’s interaction with its targets.

Biochemical Pathways

As a derivative of tyrosine, it may be involved in the tyrosine metabolic pathway and potentially influence the synthesis of proteins and hormones .

Result of Action

As an amino acid derivative, it may influence various physiological activities, including the secretion of anabolic hormones, energy supply during exercise, mental performance under stress, and prevention of exercise-induced muscle damage .

Action Environment

It is known that the compound is used in scientific research or drug declaration , suggesting that its action may be influenced by laboratory conditions.

Propiedades

IUPAC Name |

methyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4/h6H,5,10H2,1-4H3,(H,11,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLHVTKGDPVANO-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427337 | |

| Record name | Methyl 3-[(tert-butoxycarbonyl)amino]-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77087-60-6 | |

| Record name | Methyl 3-[(tert-butoxycarbonyl)amino]-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[methyl-[(E)-prop-1-enyl]amino]-1-pyridin-3-ylbutan-1-ol](/img/structure/B15844.png)

![2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine](/img/structure/B15885.png)